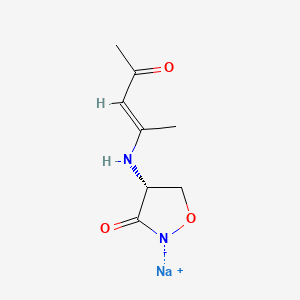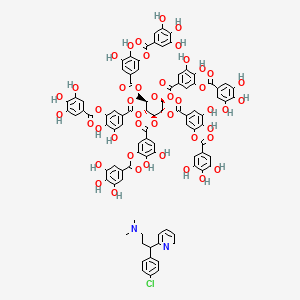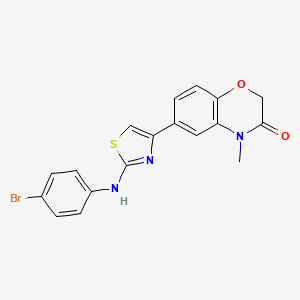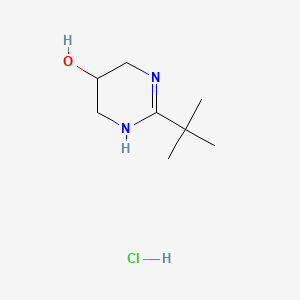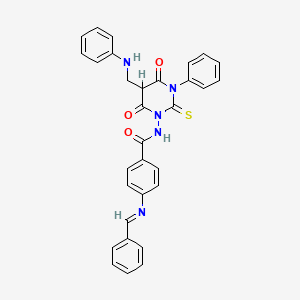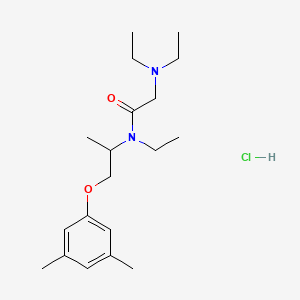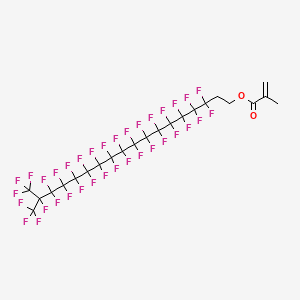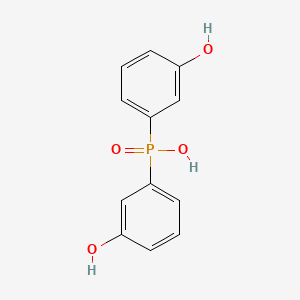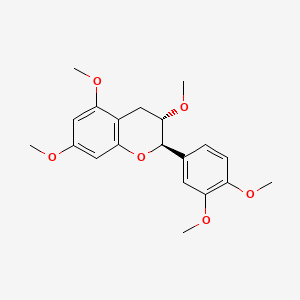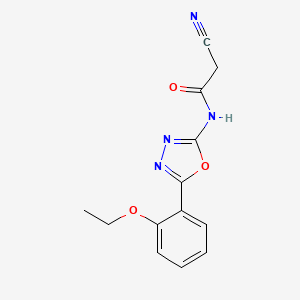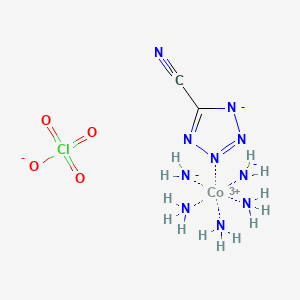
2-(5-Cyanotetrazolato) pentaamine cobalt III perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Cyanotetrazolato) pentaamine cobalt III perchlorate is an inorganic coordination compound that has garnered significant interest due to its energetic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyanotetrazolato) pentaamine cobalt III perchlorate typically involves conventional coordination chemistry preparative methods. The compound is synthesized by reacting cobalt(III) salts with 5-cyanotetrazole in the presence of perchlorate ions. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired coordination complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reactants and control of reaction conditions to ensure high yield and purity. The structure of the synthesized compound is confirmed using techniques such as 15N NMR spectroscopy and X-ray diffraction .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Cyanotetrazolato) pentaamine cobalt III perchlorate undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly involving the perchlorate ion.
Reduction: Reduction reactions can occur, especially under thermal conditions.
Substitution: Ligand substitution reactions are possible, where the cyanotetrazolate ligand can be replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like perchlorates and reducing agents such as ammonia. The reactions often require specific conditions, such as controlled temperatures and inert atmospheres, to proceed efficiently .
Major Products Formed
The major products formed from these reactions include nitrogen gas, cobalt(II) compounds, and various nitrogen-containing organic species. The exact products depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(5-Cyanotetrazolato) pentaamine cobalt III perchlorate has several scientific research applications, including:
Explosive Materials: The compound is used in the development of safer explosive materials that can be initiated using a thermal source and exhibit a rapid deflagration-to-detonation transition.
Detonating Components: It has been developed for use in detonating components due to its energetic properties and stability.
Material Science: Research into the compound’s structure and properties has provided insights into the design of new energetic materials.
Mecanismo De Acción
The mechanism by which 2-(5-Cyanotetrazolato) pentaamine cobalt III perchlorate exerts its effects involves several stages:
Endothermic Stage: Dissociation of ammonia ligands from the cobalt atom and rearrangement of the 5-cyanotetrazolato ligand to produce nitrogen gas and an unidentified solid species.
Oxidation-Reduction Reactions: Oxidation of the ligands around the cobalt atom by the perchlorate ion, leading to the formation of cobalt(II), nitrogen, and ammonium ion.
Final Oxidation: Oxidation of the residual solid products by the perchlorate ion.
Comparación Con Compuestos Similares
Similar Compounds
Nickel, Iron, and Zinc Analogues: These compounds have similar structures but differ in their metal centers.
Other Tetrazolate Complexes: Compounds with different tetrazolate ligands exhibit varying energetic properties and sensitivities.
Uniqueness
2-(5-Cyanotetrazolato) pentaamine cobalt III perchlorate is unique due to its specific combination of energetic properties, stability, and the ability to undergo rapid deflagration-to-detonation transitions. Its structure and reactivity make it a valuable compound for research and practical applications in explosive materials .
Propiedades
Número CAS |
70247-32-4 |
|---|---|
Fórmula molecular |
C2H13ClCoN10O4- |
Peso molecular |
335.58 g/mol |
Nombre IUPAC |
azane;azanide;cobalt(3+);1,2,3-triaza-4-azanidacyclopenta-2,5-diene-5-carbonitrile;perchlorate |
InChI |
InChI=1S/C2N5.ClHO4.Co.3H3N.2H2N/c3-1-2-4-6-7-5-2;2-1(3,4)5;;;;;;/h;(H,2,3,4,5);;3*1H3;2*1H2/q-1;;+3;;;;2*-1/p-1 |
Clave InChI |
QDKAJWICCDUNRC-UHFFFAOYSA-M |
SMILES canónico |
C(#N)C1=NN=N[N-]1.N.N.N.[NH2-].[NH2-].[O-]Cl(=O)(=O)=O.[Co+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


